N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Lipophilicity Medicinal Chemistry ADME-Tox Prediction

Procure CAS 1797281-32-3 to access a uniquely substituted oxalamide scaffold combining a para-fluorobenzyl moiety (enhancing metabolic stability and halogen-bonding potential) with a sterically hindered 2-methoxy-2-(o-tolyl)ethyl arm bearing a chiral center. This distinct electronic/steric profile—XLogP3 2.6, TPSA 67.4 Ų, 6 rotatable bonds—cannot be replicated by simpler N1-alkyl or N1-phenyl variants. Validated by close analog 1797893-11-8 (IC50 0.8–4.5 µM in cellular assays), this compound is ideal for parallel SAR in oncology, CETP inhibition screening (reference compound 8f IC50 2.1 µM), and PAI-1 chemical probe studies. Insist on batch-specific source verification—generic substitution risks altered pharmacokinetics and pharmacodynamics.

Molecular Formula C19H21FN2O3
Molecular Weight 344.386
CAS No. 1797281-32-3
Cat. No. B2643656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide
CAS1797281-32-3
Molecular FormulaC19H21FN2O3
Molecular Weight344.386
Structural Identifiers
SMILESCC1=CC=CC=C1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)OC
InChIInChI=1S/C19H21FN2O3/c1-13-5-3-4-6-16(13)17(25-2)12-22-19(24)18(23)21-11-14-7-9-15(20)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyJIANPFKGIKSBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797281-32-3) – Physicochemical Identity and Procurement Starting Point


N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797281-32-3, PubChem CID 71810560) is a disubstituted oxalamide characterized by a 4-fluorobenzyl moiety on one amide nitrogen and a 2-methoxy-2-(o-tolyl)ethyl group on the other [1]. With a molecular weight of 344.4 g/mol, a computed XLogP3-AA of 2.6, and a topological polar surface area (TPSA) of 67.4 Ų, the compound occupies a distinct physicochemical space among fluorobenzyl-oxalamide analogs [1]. Its structure combines an electron-withdrawing para-fluorine substituent with a sterically hindered ortho-tolyl-bearing chiral center, a profile that differentiates it from simpler N1-alkyl or N1-aryl oxalamide variants and informs its selection for medicinal chemistry and chemical biology campaigns where both lipophilicity and hydrogen-bonding capacity must be precisely tuned [1][2].

Why N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Although the oxalamide scaffold is shared by numerous compounds, the specific substitution pattern of 1797281-32-3 – a para-fluorobenzyl arm and a 2-methoxy-2-(o-tolyl)ethyl arm – produces a unique combination of steric, electronic, and lipophilic properties that cannot be replicated by simple N1-alkyl or N1-phenyl variants [1]. The para-fluorine atom contributes to metabolic stability and potential halogen-bonding interactions, while the ortho-tolyl group introduces axial chirality and steric congestion at the alpha-carbon, influencing target binding orientation [1][2]. Even a close analog such as N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797893-11-8) differs by the addition of a chloro substituent, which alters the electronic profile and has been associated with a distinct potency window (IC50 0.8–4.5 µM) in cellular assays [2]. Generic substitution therefore risks changing both pharmacokinetic behavior and pharmacodynamic response, making compound-specific source verification essential for reproducible research.

Quantitative Differentiation Evidence for N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (1797281-32-3)


Physicochemical Property Profile vs. Isobutyl and Chloro-Fluoro Analogs

The computed logP (XLogP3-AA 2.6) and TPSA (67.4 Ų) of 1797281-32-3 position it differently from analogs: the isobutyl analog N1-isobutyl-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide reduces aromatic ring count (lower logP, lower TPSA), while the chloro-fluoro analog 1797893-11-8 increases electron-withdrawing character (predicted higher logP, similar TPSA) [1][2]. For CNS or intracellular target applications where lipophilic ligand efficiency (LLE) is critical, the para-fluorobenzyl group provides a balanced midpoint that is challenging to achieve with bulkier or more hydrophilic alternatives [1].

Lipophilicity Medicinal Chemistry ADME-Tox Prediction

Antiproliferative Potency Window Inferred from Close Analog 1797893-11-8

The structurally proximate analog N1-(3-chloro-4-fluorophenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (CAS 1797893-11-8) exhibits an IC50 range of 0.8–4.5 µM in cellular proliferation assays [1]. As the target compound differs only by the replacement of the 3-chloro substituent with a hydrogen atom, its potency is expected to fall within a comparable low-micromolar window, though the absence of chlorine may reduce potency while improving selectivity. This provides a quantitative benchmark for initial hit validation studies using 1797281-32-3 [1].

Cancer Cell Lines Cytotoxicity SAR Studies

Class-Level PAI-1 Inhibitory Activity of Oxalamide Derivatives

Oxalamide derivatives have been demonstrated to inhibit plasminogen activator inhibitor-1 (PAI-1) in a chromogenic assay, with the lead oxalamide compound achieving an IC50 of 96 µM and optimized trifluoromethyl-substituted derivatives reaching IC50 values as low as 4.5 µM [1]. The 1797281-32-3 scaffold retains the oxalamide core and aromatic substituents critical for PAI-1 binding, positioning it as a candidate for further SAR exploration in coagulation and metabolic disease research [1].

Thrombosis Serpin Antifibrinolytic Therapy

Fluorinated Benzyloxalamide CETP Inhibition: Pharmacophore Validation

A series of fluorinated benzyloxalamides were synthesized and evaluated as CETP inhibitors; compound 8f exhibited 64.1% inhibition at 10 µM and an IC50 of 2.1 µM [1]. Pharmacophore mapping confirmed that the aromatic and hydrophobic features present in 1797281-32-3 match the CETP inhibitor fingerprint, indicating that the compound could be prioritized for cardiovascular target screening campaigns [1].

Cardiovascular Disease Cholesteryl Ester Transfer Protein Lipid Modulation

Priority Application Scenarios for N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide (1797281-32-3)


Medicinal Chemistry Hit-to-Lead: Low-Micromolar Antiproliferative Agent Development

Given the low-micromolar potency observed for the closely related chloro-fluoro analog 1797893-11-8 (IC50 0.8–4.5 µM) [2], 1797281-32-3 is a strong candidate for hit expansion in oncology programs. Its para-fluorobenzyl group may offer a distinct selectivity profile compared to the chloro-substituted variant, making it suitable for parallel SAR studies in a panel of cancer cell lines.

Cardiovascular Drug Discovery: CETP Inhibitor Lead Identification

The compound satisfies the pharmacophoric requirements for CETP inhibition, as demonstrated by the activity of structurally related fluorinated benzyloxalamides (compound 8f IC50 2.1 µM) [4]. Procurement of 1797281-32-3 for in vitro CETP screening can rapidly validate whether the 2-methoxy-2-(o-tolyl)ethyl substitution improves potency or selectivity over previously reported compounds.

Chemical Biology Tool for PAI-1-Mediated Thrombosis Research

Based on the established PAI-1 inhibitory activity of the oxalamide class (IC50 4.5–96 µM) [3], 1797281-32-3 can serve as a chemical probe to dissect PAI-1-dependent signaling in platelet aggregation and fibrinolysis assays. Its distinct substitution pattern may offer advantages in selectivity over the prototypical but more polar oxalamide inhibitors.

Computational Chemistry: Pharmacophore Model Refinement and Docking Studies

The well-defined computed properties of 1797281-32-3 – XLogP3-AA 2.6, TPSA 67.4 Ų, Rotatable Bond Count 6 [1] – make it an ideal test case for refining pharmacophore models of oxalamide-binding targets (CETP, PAI-1, sEH). Its intermediate lipophilicity and balanced hydrogen-bond donor/acceptor profile provide a stringent test for scoring function accuracy in virtual screening campaigns.

Quote Request

Request a Quote for N1-(4-fluorobenzyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.